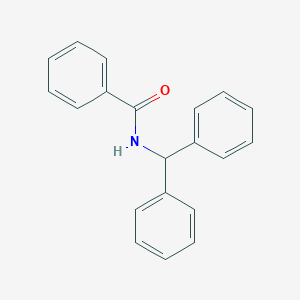

N-benzhydrylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMNSMRPXCPPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276951 | |

| Record name | N-benzhydrylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-72-9 | |

| Record name | N-(DIPHENYLMETHYL)BENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzhydrylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZHYDRYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzhydrylbenzamide: Synthesis, Characterization, and Biological Significance

Abstract

N-benzhydrylbenzamide is a synthetic small molecule designed as a structural mimetic of the CD40 ligand (CD40L).[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, purification, and spectroscopic characterization. We will delve into the causality behind the chosen synthetic pathway, present a self-validating experimental protocol, and contextualize the molecule's significance within its intended biological application—the modulation of T-cell dependent B-cell activation.[1] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising immunotherapeutic candidate.

Introduction: The Rationale for a CD40L Mimetic

The interaction between the CD40 receptor, primarily expressed on the surface of B-cells and other antigen-presenting cells, and its cognate ligand, CD40L (CD154), found on activated T-cells, is a cornerstone of adaptive immunity. This binding event is critical for T-cell dependent B-cell proliferation, differentiation, and antibody class-switching.[1] Dysregulation of this pathway is implicated in autoimmune diseases and transplant rejection, making it a compelling therapeutic target.

While biologic agents like monoclonal antibodies can effectively block this interaction, they often suffer from high manufacturing costs, immunogenicity, and poor oral bioavailability. Small molecules offer a promising alternative. This compound (NBB) was computationally designed to mimic the key binding motifs of CD40L, presenting a non-peptidic scaffold capable of interfering with the CD40-CD40L interaction.[1] This guide provides the core technical data required to synthesize, verify, and understand this compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its synthesis, handling, and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(diphenylmethyl)benzamide | N/A |

| CAS Number | 1485-72-9 | [2] |

| Molecular Formula | C₂₀H₁₇NO | N/A |

| Molecular Weight | 287.36 g/mol | N/A |

| Melting Point | 172 °C | [2] |

| Appearance | Solid (at STP) | [1] |

| Boiling Point (Predicted) | 512.0 ± 39.0 °C | [2] |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2] |

Synthesis and Purification

The synthesis of this compound is reliably achieved via a Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides under biphasic, alkaline conditions. This choice is predicated on the high reactivity of benzoyl chloride and the need to neutralize the HCl byproduct in situ to drive the reaction to completion.

Synthesis Pathway: Schotten-Baumann Reaction

The core reaction involves the nucleophilic acyl substitution where the lone pair of the nitrogen atom in 1,1-diphenylmethanamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The use of a sodium hydroxide solution serves the dual purpose of deprotonating the amine starting material to enhance its nucleophilicity and scavenging the HCl generated during the reaction.

Detailed Experimental Protocol: Synthesis

-

Materials:

-

1,1-diphenylmethanamine (Benzhydrylamine)

-

Benzoyl Chloride

-

5% (w/v) Sodium Hydroxide Solution

-

Deionized Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Suspend 1.0 mL of 1,1-diphenylmethanamine in 20 mL of 5% aqueous sodium hydroxide solution in a suitable conical flask.

-

To this vigorously stirred suspension, add 2.0 mL of benzoyl chloride dropwise, approximately 0.5 mL at a time.

-

Causality Note: The slow, portion-wise addition of benzoyl chloride is crucial to control the exothermic reaction and prevent the formation of side products from hydrolysis of the acid chloride. Constant agitation is necessary to maximize the interfacial area between the organic and aqueous phases.

-

If the reaction mixture becomes warm, cool the flask in a water bath to maintain room temperature.

-

Continue vigorous shaking for 5-10 minutes after the final addition, by which time the characteristic pungent odor of benzoyl chloride should have disappeared.

-

Verify that the reaction mixture remains alkaline using pH paper. If not, add a small amount of 5% NaOH. This ensures the HCl byproduct is fully neutralized.

-

The solid this compound product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water to remove residual salts and NaOH.

-

Detailed Experimental Protocol: Purification

-

Procedure:

-

Transfer the crude, air-dried solid product to a beaker or Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid completely.

-

Causality Note: The principle of recrystallization relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent. Using the minimum volume of hot solvent is key to maximizing yield.

-

Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound product, then determine its melting point and perform spectroscopic analysis to confirm identity and purity.

-

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are based on established characterizations and provide a self-validating reference for researchers.[1]

| Technique | Functional Group | Expected Signature / Chemical Shift (δ) |

| FTIR | N-H Stretch (Amide) | ~3300 cm⁻¹ |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600, 1490, 1450 cm⁻¹ | |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| ¹H NMR | Amide N-H | Singlet or broad singlet, δ ~8.5-9.0 ppm |

| Phenyl H (Ar-H) | Multiplet, δ ~7.2-7.9 ppm (15H) | |

| Methine C-H | Doublet, δ ~6.5 ppm (1H) | |

| ¹³C NMR | Carbonyl C=O | δ ~167 ppm |

| Aromatic Carbons | δ ~127-142 ppm | |

| Methine Carbon | δ ~57 ppm |

Note: NMR shifts are approximate and can vary based on solvent and instrument.

The FTIR spectrum provides definitive evidence of the key functional groups: the amide N-H and C=O stretches are characteristic.[1] In the ¹H NMR spectrum, the integration of the aromatic region (15 hydrogens) versus the methine proton (1 hydrogen) and the amide proton (1 hydrogen) is a critical validation point. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the distinct populations of aromatic and aliphatic carbons.[1]

Mechanism of Action and Biological Significance

As a CD40L mimetic, this compound is designed to act as a competitive antagonist at the CD40 receptor. By occupying the binding site on CD40, it prevents the native CD40L on T-cells from docking and initiating the downstream signaling cascade required for B-cell activation.

Targeted Biological Pathway

The intended mechanism involves the physical obstruction of the CD40-CD40L interaction. This blockade is hypothesized to prevent the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of the CD40 receptor, thereby inhibiting the activation of critical signaling pathways like NF-κB and MAP kinase, which are essential for B-cell proliferation and antibody production.

Therapeutic Potential

By effectively decoupling T-cell help from B-cell response, this compound and similar small molecules could serve as potent immunosuppressive agents. Their potential applications lie in the treatment of autoimmune disorders such as lupus and rheumatoid arthritis, as well as in preventing organ transplant rejection, where dampening the adaptive immune response is paramount.[1]

Caption: NBB competitively antagonizes the CD40 receptor, blocking CD40L binding.

Safety, Handling, and Storage

-

Hazard Statements: this compound is harmful if swallowed and is considered very toxic to aquatic life.[2]

-

Precautionary Measures:

-

Wash hands and skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound stands as a well-characterized small molecule with significant potential as a tool for immunological research and as a lead compound for therapeutic development. Its straightforward and high-yielding synthesis via the Schotten-Baumann reaction, coupled with clear spectroscopic markers for identity and purity, makes it an accessible compound for laboratory investigation. Its targeted design as a CD40L mimetic provides a clear mechanistic hypothesis for its action as an immunosuppressive agent, warranting further investigation into its efficacy and safety profile.

References

-

Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-benzhydrylbenzamide

Abstract

N-benzhydrylbenzamide is a secondary amide of significant interest in medicinal chemistry, primarily recognized for its potential as a small molecule mimetic of the CD40 ligand (CD40L). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed exploration of its multi-step synthesis. The narrative delves into the causality behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a self-validating system, with authoritative grounding through in-text citations and a complete reference list, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical formula C₂₀H₁₇NO, has emerged as a noteworthy scaffold in the realm of drug discovery. Its core structure, featuring a benzhydryl group attached to a benzamide moiety, has been specifically designed to mimic the active site of the CD40 ligand (CD40L)[1]. The interaction between CD40 and CD40L is a critical co-stimulatory signal in the immune system, playing a pivotal role in B-cell activation, differentiation, and the generation of humoral immune responses. Dysregulation of this signaling pathway is implicated in various autoimmune diseases and cancers, making it a prime therapeutic target[2][3].

Small molecule mimetics like this compound offer a promising alternative to therapeutic antibodies targeting the CD40-CD40L interaction, potentially providing advantages in terms of oral bioavailability, production costs, and tissue penetration[4]. This guide will provide the foundational chemical knowledge required for the synthesis and characterization of this important molecule.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that is central to its biological activity. The structure is characterized by a central amide linkage connecting a benzoyl group to a diphenylmethylamine (benzhydrylamine) fragment.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1485-72-9 | [5] |

| Molecular Formula | C₂₀H₁₇NO | [5] |

| Molecular Weight | 287.36 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported, expected to be a crystalline solid with a distinct melting point. | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. | Inferred from synthesis protocols |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a well-documented three-step process commencing from phthalimide. This route involves an initial N-alkylation, followed by a Gabriel synthesis to liberate the primary amine, and culminates in a Schotten-Baumann acylation.[1]

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-Diphenylmethyl Phthalimide

This initial step involves the N-alkylation of phthalimide with bromodiphenylmethane. The use of potassium carbonate as a base is crucial for the deprotonation of the phthalimide nitrogen, rendering it nucleophilic for the subsequent attack on the electrophilic carbon of bromodiphenylmethane.

Experimental Protocol:

-

In a glass mortar, grind together 147 g of phthalimide and 76 g of finely powdered anhydrous potassium carbonate.[1]

-

Transfer the mixture to a round-bottomed flask and add 284.4 g of bromodiphenylmethane.[1]

-

Heat the reaction mixture in an oil bath at 190°C under a reflux condenser for 3 hours.[1]

-

While the mixture is still hot, remove the excess bromodiphenylmethane by steam distillation. N-Diphenylmethyl phthalimide will begin to crystallize towards the end of the distillation.[1]

-

Purification: Recrystallize the crude N-diphenylmethyl phthalimide from acetic acid to yield a white crystalline solid.[1] A yield of 72% and a melting point of 107°C for the purified product have been reported.[1]

Step 2: Synthesis of 1,1-Diphenylmethanamine via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, in this case, from the N-alkylated phthalimide intermediate. Hydrazine hydrate is employed to cleave the phthalimide group, liberating the desired 1,1-diphenylmethanamine.

Experimental Protocol:

-

Prepare an alcoholic suspension of 156.6 g of finely powdered N-diphenylmethyl phthalimide.[1]

-

Warm the suspension with 25 g of 100% hydrazine hydrate. A white, gelatinous precipitate of phthalhydrazide will form rapidly.[1]

-

Once the formation of the precipitate appears complete, decompose it by heating with an excess of hydrochloric acid on a steam bath.[1]

-

Collect the phthalhydrazide by suction filtration and wash it with water.[1]

-

Concentrate the filtrate by distillation.[1]

-

Cool the concentrated filtrate and filter off any small amount of remaining precipitated phthalhydrazide. The resulting product, 1,1-diphenylmethanamine, is a yellow-colored liquid with a characteristic fishy odor.[1]

Step 3: Synthesis of this compound via Schotten-Baumann Benzoylation

The final step is the acylation of 1,1-diphenylmethanamine with benzoyl chloride under Schotten-Baumann conditions. This reaction is performed in a two-phase system (typically an organic solvent and an aqueous base) to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Suspend 1 mL of 1,1-diphenylmethanamine in 20 mL of a 5% sodium hydroxide solution in a small conical flask or a well-corked boiling tube.[1]

-

With constant shaking and cooling in a water bath if necessary, add 2 mL of benzoyl chloride in 0.5 mL portions.[1]

-

Shake the mixture vigorously for 5-10 minutes until the odor of benzoyl chloride is no longer detectable.[1]

-

Ensure that the reaction mixture remains alkaline to litmus paper.[1]

-

Filter off the solid this compound product and wash it with a small amount of cold water.[1]

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure, clear crystals of this compound.[1]

Reaction Mechanism: The Schotten-Baumann Benzoylation

The Schotten-Baumann reaction is a cornerstone of amide synthesis from amines and acid chlorides. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. The presence of a base is critical to neutralize the generated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,1-diphenylmethanamine attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

-

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base (hydroxide ion), and the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

-

Neutralization: The liberated chloride ion combines with a proton from the reaction medium (or from the protonated amine) to form hydrochloric acid, which is immediately neutralized by the sodium hydroxide base present in the aqueous phase.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | - Amide Proton (N-H): A broad singlet typically in the range of δ 6.5-8.5 ppm. - Benzhydryl Proton (CH): A doublet or triplet around δ 6.0-6.5 ppm. - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. |

| ¹³C NMR (CDCl₃) | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm. - Benzhydryl Carbon (CH): A signal around δ 50-60 ppm. - Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm. |

| FT-IR (KBr) | - N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple absorptions in the 1400-1600 cm⁻¹ region. |

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the chemical structure and synthesis of this compound. By elucidating the multi-step synthetic pathway and the underlying reaction mechanisms, this document serves as a valuable resource for researchers engaged in the synthesis of this and related compounds. The information presented, supported by citations to relevant literature, underscores the importance of this compound as a tool compound in the exploration of the CD40-CD40L signaling pathway and the broader field of drug discovery.

References

- VEMULA VANI, & SIVANANDHAM MUTHUKUMARAN. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165–2168.

- Sivagami, S., Yogalakshmi, M., & Sivanandham, M. (2012). Study on CD40L mimetic molecules on Dendritic cells. Journal of Chemical and Pharmaceutical Sciences, 1(1), 15.

-

Patsnap Synapse. (2025, March 11). What are the new molecules for CD40L inhibitors?. Retrieved January 14, 2026, from [Link]

- López-Abente, J., et al. (2023). Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy. Frontiers in Immunology, 14, 1284697.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-benzhydrylbenzamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Introduction

N-benzhydrylbenzamide is a synthetic compound belonging to the large and versatile class of benzamide derivatives. While the precise biological role of this compound is not yet fully elucidated, the broader benzamide scaffold is a well-established pharmacophore found in a multitude of clinically significant drugs with diverse therapeutic applications, including anti-emetic, antipsychotic, and prokinetic activities. The structural characteristics of this compound, particularly the presence of the benzhydryl moiety, suggest a potential for interaction with enzymatic systems that process lipid signaling molecules.

This guide puts forth a well-grounded hypothesis for the primary mechanism of action of this compound: the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound is proposed to elevate the endogenous levels of anandamide, thereby potentiating its signaling through cannabinoid receptors and producing a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic benefits.[2]

This document will provide a comprehensive overview of the endocannabinoid system, detail the proposed mechanism of FAAH inhibition, and present a series of robust experimental protocols designed to rigorously test this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and crucial lipid signaling network that plays a key role in maintaining homeostasis throughout the body.[3] It is implicated in the regulation of a vast array of physiological processes, including pain perception, mood, appetite, memory, and immune function.[4][5] The core components of the ECS are:

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters. The two most well-characterized are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[6] They are synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons in response to a rise in intracellular calcium.[7]

-

Cannabinoid Receptors: These are G-protein coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary types are:

-

CB1 Receptors: Found predominantly in the central nervous system, they are among the most abundant GPCRs in the brain. Their activation mediates the psychoactive effects of cannabinoids and influences neurotransmitter release.[8]

-

CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is mainly associated with anti-inflammatory and immunomodulatory effects.[8]

-

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling. The key degradative enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH).[9]

FAAH is an integral membrane enzyme that terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[10] This action makes FAAH a critical control point within the ECS.

Proposed Mechanism of Action: this compound as a FAAH Inhibitor

We hypothesize that this compound functions as an inhibitor of FAAH. By blocking the active site of this enzyme, the compound would prevent the breakdown of anandamide. This leads to an accumulation of AEA in the synaptic cleft and surrounding tissues. The elevated levels of anandamide would then result in enhanced and prolonged activation of CB1 and CB2 receptors, amplifying the natural homeostatic and protective functions of the endocannabinoid system.

The potential downstream consequences of FAAH inhibition by this compound include:

-

Analgesia: Increased AEA signaling at CB1 receptors in pain pathways can reduce the perception of both inflammatory and neuropathic pain.[1]

-

Anti-inflammatory Effects: Enhanced activation of CB2 receptors on immune cells can suppress the release of pro-inflammatory cytokines.[9]

-

Anxiolysis and Mood Regulation: Potentiation of AEA signaling in brain regions like the amygdala and prefrontal cortex can produce anxiolytic and antidepressant-like effects.[2]

This indirect approach to modulating the ECS is therapeutically advantageous. By enhancing the activity of the body's own endocannabinoids only where and when they are being produced, FAAH inhibition may offer a more targeted therapeutic effect with a potentially lower risk of the psychotropic side effects associated with direct CB1 receptor agonists.[11]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound as a FAAH inhibitor.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as a FAAH inhibitor, a series of well-defined experiments are required. The following protocols are designed as self-validating systems, incorporating appropriate controls and standards.

In Vitro FAAH Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits FAAH activity and to quantify its potency (IC50).

Causality: This is the most direct test of the hypothesis. If the compound inhibits FAAH, it will reduce the rate at which the enzyme hydrolyzes a synthetic substrate, providing a measurable output. A commercially available fluorescence-based assay kit is a reliable and high-throughput method.[12][13]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[14]

-

Reconstitute recombinant human FAAH enzyme in assay buffer on ice.

-

Prepare the fluorogenic substrate, AMC-arachidonoyl amide, by diluting it in ethanol to a working concentration (e.g., 20 µM).[14]

-

Prepare a known FAAH inhibitor (e.g., JZL 195) as a positive control.[14]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM).

-

-

Assay Plate Setup (96-well, black, flat-bottom):

-

100% Activity Wells (Negative Control): Add assay buffer, FAAH enzyme, and solvent (DMSO).

-

Background Wells (No Enzyme): Add assay buffer and solvent.

-

Positive Control Wells: Add assay buffer, FAAH enzyme, and the positive control inhibitor at its IC90 concentration.

-

Test Compound Wells: Add assay buffer, FAAH enzyme, and each concentration of the this compound serial dilution.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes, taking readings every 2 minutes.[12]

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the data by setting the 100% activity wells to 100% and the positive control wells to ~0%.

-

Plot the percent inhibition versus the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro FAAH enzyme inhibition assay.

Quantification of Endogenous Anandamide in Cell Culture

Objective: To determine if treatment of cells with this compound leads to an increase in intracellular anandamide levels.

Causality: This experiment validates the cellular effect of FAAH inhibition. If the compound inhibits FAAH within a living cell, the degradation of anandamide should decrease, leading to its accumulation. This is a critical step to bridge the gap between in vitro enzyme activity and a physiological response.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable cell line known to express FAAH (e.g., N18TG2 neuroblastoma cells or BV-2 microglia).

-

Seed cells in 6-well plates and grow to ~80-90% confluency.

-

-

Compound Treatment:

-

Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a defined period (e.g., 4 hours).

-

Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).

-

-

Cell Lysis and Lipid Extraction:

-

Wash cells with ice-cold PBS.

-

Scrape cells into a solution of acetonitrile containing a deuterated internal standard (e.g., AEA-d8) to normalize for extraction efficiency.[15]

-

Homogenize the samples using a probe sonicator.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-

Collect the supernatant containing the lipid extract.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reverse-phase column with a gradient mobile phase to separate anandamide from other lipids.[16]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-daughter ion transition for both anandamide and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide.

-

Quantify the amount of anandamide in each sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Normalize the anandamide concentration to the total protein content of the cell lysate, which is a more reliable metric than cell number or sample weight.[17]

-

Compare the anandamide levels in treated cells to the vehicle control.

-

Cannabinoid Receptor Activation Assay

Objective: To determine if the increased anandamide levels resulting from this compound treatment lead to functional activation of cannabinoid receptors.

Causality: This experiment connects the enzymatic and cellular effects to the downstream biological target. It confirms that the accumulated anandamide is biologically active and capable of signaling through its cognate receptors.

Step-by-Step Methodology:

-

Cell System:

-

Use a reporter cell line engineered to express human CB1 or CB2 receptors and a downstream reporter gene, such as luciferase under the control of a cAMP-responsive element (CRE) or a calcium-activated transcription factor like NFAT. Since CB receptors are typically Gi/o-coupled, their activation leads to a decrease in cAMP.[2]

-

-

Assay Protocol (Antagonist Mode):

-

This experiment is designed to see if the conditioned media from this compound-treated cells can activate the CB receptors.

-

Part 1: Generate Conditioned Media: Treat FAAH-expressing cells (from Protocol 2) with vehicle or this compound. After the incubation period, collect the cell culture supernatant (conditioned media), which should contain the secreted, elevated levels of anandamide.

-

Part 2: Receptor Activation: Seed the CB1/CB2 reporter cells in a 96-well plate. Treat these reporter cells with the conditioned media from Part 1.

-

Include controls: fresh media (negative control), fresh media with a known CB receptor agonist (e.g., CP55940, positive control), and conditioned media from vehicle-treated cells.[18]

-

-

Incubation:

-

Incubate the reporter cells with the conditioned media for a suitable time to allow for receptor activation and reporter gene expression (e.g., 6 hours).

-

-

Signal Detection:

-

Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the negative control (fresh media).

-

Compare the luminescence signal generated by conditioned media from this compound-treated cells to that from vehicle-treated cells. A significant increase in signal (for NFAT reporters) or decrease in signal (for CRE reporters) would indicate functional activation of the cannabinoid receptors.

-

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative outcomes from the proposed experiments.

| Experiment | Parameter | This compound | Positive Control (e.g., JZL 195) |

| FAAH Inhibition Assay | IC50 (nM) | [Insert Value] | [Insert Value] |

| Anandamide Quantification | Fold Increase in AEA | [Insert Value] | [Insert Value] |

| CB1 Receptor Activation | EC50 (of conditioned media) | [Insert Value] | N/A |

| CB2 Receptor Activation | EC50 (of conditioned media) | [Insert Value] | N/A |

Conclusion

This guide outlines a clear and testable hypothesis for the mechanism of action of this compound as a selective inhibitor of Fatty Acid Amide Hydrolase. By elevating endogenous anandamide levels, this compound has the potential to therapeutically modulate the endocannabinoid system for the treatment of pain, inflammation, and other neurological disorders. The detailed experimental protocols provided herein offer a rigorous, step-by-step framework for validating this proposed mechanism, from direct enzyme inhibition to downstream cellular signaling. Successful validation through these methods would establish this compound as a valuable pharmacological tool and a promising lead compound for further drug development.

References

-

CB1 Cannabinoid Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

-

Astarita, G., & Piomelli, D. (2009). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Chromatography B, 877(28), 3467-3474. Retrieved from [Link]

-

Kano, M., Ohno-Shosaku, T., Hashimotodani, Y., Uchigashima, M., & Watanabe, M. (2009). Endocannabinoid signaling and synaptic function. Annual Review of Neuroscience, 32, 21-41. Retrieved from [Link]

-

Reggio, P. H. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. Retrieved from [Link]

-

FAAH Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]

-

Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Retrieved from [Link]

-

Heifets, B. D., & Castillo, P. E. (2010). The Role of Endocannabinoid Signaling in Motor Control. Physiology, 25(4), 232-241. Retrieved from [Link]

-

Geiger, S., Nickl, K., Schneider, E. H., Seifert, R., & Heilmann, J. (2010). Establishment of recombinant cannabinoid receptor assays and characterization of several natural and synthetic ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(2), 177-191. Retrieved from [Link]

-

Iannotti, F. A., & Vitale, R. M. (2021). Endocannabinoid signaling pathways: beyond CB1R and CB2R. Journal of Cannabis Research, 3(1), 1-14. Retrieved from [Link]

-

Bisogno, T., & Di Marzo, V. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications, 294(3), 544-547. Retrieved from [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

-

Astarita, G., & Piomelli, D. (2009). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Retrieved from [Link]

-

Patel, S., Kingsley, P. J., & Marnett, L. J. (2005). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 146(6), 765-775. Retrieved from [Link]

-

Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Biocompare. Retrieved from [Link]

-

Cannabinoid Receptor Binding and Assay Tools. (2023). Celtarys Research. Retrieved from [Link]

-

Gachet, M. S., & Schläpfer, J. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Medical Cannabis and Cannabinoids, 1(1), 36-46. Retrieved from [Link]

-

Cannaert, A., & Stove, C. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections. Retrieved from [Link]

-

Human CB1R Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Tawa, M., et al. (2020). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. Neuropsychopharmacology, 45(7), 1151-1158. Retrieved from [Link]

-

Fezza, F., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(15), 8296. Retrieved from [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Retrieved from [Link]

-

van der Stelt, M., et al. (2016). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 99(1), 60-69. Retrieved from [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2020). Molecules, 25(16), 3694. Retrieved from [Link]

-

In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]

-

Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Bahr, B. A., et al. (2011). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. Neurotoxicity Research, 19(4), 569-579. Retrieved from [Link]

Sources

- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 11. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

An In-Depth Technical Guide on the Discovery and History of N-benzhydrylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzhydrylbenzamide, a synthetically derived small molecule, has emerged as a significant scaffold in medicinal chemistry, most notably for its role as a computationally designed mimetic of the CD40 ligand (CD40L). This guide provides a comprehensive technical overview of its discovery, historical context, synthesis, and its mechanism of action as an immunomodulatory agent. We will delve into the experimental methodologies for its synthesis and characterization, explore its interaction with the CD40L protein, and discuss the downstream signaling pathways it influences. Furthermore, this document will present available data on its biological efficacy and pharmacokinetic profile, offering a critical resource for researchers engaged in the development of novel therapeutics targeting the CD40-CD40L axis.

Introduction: The Benzamide Scaffold and the Dawn of a Novel Immunomodulator

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] The historical development of benzamide derivatives has often been characterized by serendipitous discoveries leading to significant clinical breakthroughs.[4][5] In recent years, a more rational, structure-based approach to drug design has taken center stage. It is within this modern paradigm that this compound was conceived, not by chance, but through deliberate computational design aimed at mimicking a critical protein-protein interaction in the immune system.[4]

The interaction between the CD40 receptor and its ligand, CD40L (also known as CD154), is a pivotal immune checkpoint that governs a broad spectrum of immune responses.[6][7] Dysregulation of this signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. While monoclonal antibodies targeting this pathway have been developed, they are associated with potential limitations, including immunogenicity and thromboembolic events.[8] This has spurred the search for small-molecule modulators that can offer a safer and more controlled therapeutic approach.[9][10] this compound emerged from these efforts as a promising small-molecule mimetic of CD40L.

The Genesis of this compound: A Tale of Synthesis

While the precise first synthesis of this compound is not readily apparent in seminal, widely cited literature, its preparation falls under the well-established category of N-substituted amide synthesis.[11] The methods for forming amide bonds are numerous and have been refined over decades of organic synthesis.[]

A modern and well-documented synthesis of this compound is a three-step process that employs classic named reactions, showcasing a robust and reproducible route to obtain the compound.[4]

A Validated Three-Step Synthetic Protocol

The synthesis commences with the N-alkylation of phthalimide, followed by a Gabriel synthesis to yield the primary amine, which is then acylated in a Schotten-Baumann reaction.[4]

Step 1: N-Alkylation of Phthalimide to N-Diphenylmethyl Phthalimide

This step involves the reaction of phthalimide with bromodiphenylmethane in the presence of a base, typically potassium carbonate. The phthalimide anion acts as a nucleophile, displacing the bromide from the benzhydryl group.

Step 2: Gabriel Synthesis of 1,1-Diphenylmethanamine

The N-diphenylmethyl phthalimide is then subjected to hydrazinolysis. Hydrazine attacks the carbonyl groups of the phthalimide, leading to the release of the primary amine, 1,1-diphenylmethanamine, and the formation of the stable phthalhydrazide byproduct.

Step 3: Schotten-Baumann Benzoylation to this compound

The final step is the acylation of 1,1-diphenylmethanamine with benzoyl chloride under basic conditions. The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and yielding this compound.[4]

Caption: A three-step synthetic pathway to this compound.

Alternative Synthetic Strategies

While the Gabriel-Schotten-Baumann route is effective, other methods for the synthesis of N-substituted amides could theoretically be applied to produce this compound. These include direct amidation of benzoic acid with 1,1-diphenylmethanamine using coupling agents, or the Ritter reaction of benzhydrol with benzonitrile.[13] The choice of synthetic route would depend on factors such as starting material availability, desired scale, and overall efficiency.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its identification and quality control.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO | [14][15] |

| Molecular Weight | 287.36 g/mol | [14][15] |

| CAS Number | 1485-72-9 | [16][17][18] |

| Appearance | White amorphous and odorless powder | [4] |

| Melting Point | 172 °C | [16] |

| Solubility | Insoluble in water, soluble in hot ethanol and chloroform | [4] |

Spectroscopic Data:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic peaks for the amide functional group, including N-H stretching and C=O stretching, as well as absorptions corresponding to the aromatic rings.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy confirms the presence of protons in the amide group and the phenyl and benzhydryl moieties, with their characteristic chemical shifts and coupling patterns.[4]

-

¹³C NMR spectroscopy shows the resonances for the carbonyl carbon and the aromatic carbons, providing further structural confirmation.[4]

-

Mechanism of Action: Mimicking the CD40 Ligand

The primary therapeutic interest in this compound stems from its function as a small-molecule mimetic of the CD40 ligand.[4] This was achieved through a rational, computational design approach.

Computational Design and Binding Site Interaction

The design of this compound was predicated on the three-dimensional structure of the CD40-CD40L complex.[4][19] Using computational tools, the molecule was designed to mimic the key interacting residues of CD40L, thereby fitting into the binding pocket on the CD40 receptor.[19] Mutagenesis studies have identified critical residues on both CD40 (Y82, D84, N86) and CD40L (K143, Y145) that are crucial for their interaction.[20] It is hypothesized that this compound or similar small molecules interact with key residues within or near this binding interface.[19]

Caption: this compound acts as a mimetic of CD40L, binding to the CD40 receptor and initiating downstream signaling.

Downstream Signaling Pathways

The binding of CD40L to the CD40 receptor on antigen-presenting cells, such as B-cells, initiates a cascade of intracellular signaling events.[21][22] This process is primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40.[6][21] The engagement of TRAFs leads to the activation of several key downstream pathways, including:

-

NF-κB Pathway: Activation of both the canonical and non-canonical NF-κB pathways is a hallmark of CD40 signaling, leading to the transcription of genes involved in cell survival, proliferation, and inflammation.[21][23]

-

Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Pathways: These pathways are also activated upon CD40 ligation and play crucial roles in cell growth, differentiation, and survival.[21][24]

By mimicking CD40L, this compound is expected to trigger these same downstream signaling cascades, thereby eliciting a pro-inflammatory or immunomodulatory response.[25][26]

Biological Efficacy and Therapeutic Potential

The potential of this compound as a therapeutic agent lies in its ability to modulate the immune system by activating the CD40 receptor.

In Vitro Efficacy

Studies have shown that small-molecule CD40L mimetics can induce B-cell proliferation and immunoglobulin isotype switching, key functions of CD40 activation.[27][28] The efficacy of these compounds is typically assessed through a variety of in vitro assays, including:

-

B-cell proliferation assays: Measuring the ability of the compound to stimulate the division of B-lymphocytes.

-

Cytokine release assays: Quantifying the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from antigen-presenting cells.

-

NF-κB reporter assays: Confirming the activation of the NF-κB signaling pathway in response to the compound.

While specific quantitative data for this compound is not extensively published, related small-molecule inhibitors of the CD40-CD40L interaction have demonstrated IC₅₀ values in the low micromolar range in cell-based assays.[9][10]

In Vivo Potential and Preclinical Studies

The in vivo efficacy of small-molecule modulators of the CD40-CD40L pathway is an active area of research.[9][10][29] Preclinical studies with related compounds have shown promise in models of:

-

Autoimmune diseases: By blocking overactive immune responses.[30]

-

Oncology: To enhance anti-tumor immunity.[6]

Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its development. While a complete pharmacokinetic profile for this compound is not publicly available, general considerations for benzamide derivatives suggest that they can exhibit a wide range of absorption, distribution, metabolism, and excretion (ADME) characteristics.[31] For instance, some benzamide derivatives are known to undergo first-pass metabolism in the liver.[31] The lipophilicity of this compound, suggested by its solubility profile, may influence its absorption and distribution.[4] Future studies should aim to characterize its metabolic stability, plasma protein binding, and in vivo half-life to assess its drug-like properties.

Patent Landscape and Future Directions

The intellectual property landscape for small-molecule modulators of the CD40-CD40L interaction is evolving. While specific patents covering this compound for immunomodulatory applications were not identified in the initial search, patents for other small-molecule inhibitors of this pathway do exist.[32] This indicates a strong commercial interest in this therapeutic strategy.[8][33]

The future of this compound and related compounds will likely involve:

-

Lead optimization: To improve potency, selectivity, and pharmacokinetic properties.

-

In-depth mechanistic studies: To fully characterize the binding mode and downstream signaling effects.

-

Exploration of therapeutic applications: In a wider range of disease models.

Conclusion

This compound stands as a compelling example of modern, rational drug design. Born from the computational analysis of a critical protein-protein interaction, it represents a promising scaffold for the development of novel immunomodulatory therapies. Its synthesis is well-established, and its mechanism of action as a CD40L mimetic is conceptually sound. While further research is needed to fully characterize its biological activity and pharmacokinetic profile, this compound holds significant potential for researchers and drug development professionals seeking to harness the therapeutic power of the CD40-CD40L signaling pathway.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

- Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Chuang, S. T., et al. (2024). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Frontiers in Immunology, 15. [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

BioWorld. (2024). Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models. Retrieved from [Link]

-

Kuduk, S. D., et al. (2012). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 22(1), 445-450. [Link]

-

PNAS. (2006). Unique CD40-mediated biological program in B cell activation requires both type 1 and type 2 NF-κB activation pathways. Retrieved from [Link]

-

Wieckowski, E., et al. (2007). Cooperativity in the Interaction of Synthetic CD40L Mimetics with CD40 and Its Implication in Cell Signaling. Biochemistry, 46(12), 3482-3493. [Link]

-

PubMed. (n.d.). Differential downstream effects of CD40 ligation mediated by membrane or soluble CD40L and agonistic Ab: a study on purified human B cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint. Retrieved from [Link]

-

PubMed. (n.d.). CD40-CD40 Ligand Interactions Stimulate B Cell Antigen Processing. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]

-

PubMed. (2021). Different regulatory effects of CD40 ligand and B-cell activating factor on the function of B cells. Retrieved from [Link]

-

An, H. J., et al. (2011). Structural basis for the recognition of CD40 by its ligand CD154. The Journal of biological chemistry, 286(13), 11226–11235. [Link]

-

Elgueta, R., et al. (2009). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Immunological reviews, 229(1), 152–172. [Link]

-

Wiley Online Library. (1995). CD40‐CD40 ligand interactions stimulate B cell antigen processing. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular mechanism and function of CD40/CD40L engagement in the immune system. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [https://www.researchgate.net/publication/380963236_Small-molecule_inhibitors_of_the_CD40-CD40L_costimulatory_interaction_are_effective_in_pancreatic_islet_transplantation_and_prevention_of_type_1_diabetes_models]([Link]_ transplantation_and_prevention_of_type_1_diabetes_models)

-

University of Miami. (2024). Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models. Retrieved from [Link]

-

Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]

-

PubMed Central. (n.d.). Modulation of the CD40–CD40 ligand interaction using human anti-CD40 single-chain antibody fragments obtained from the n-CoDeR phage display library. Retrieved from [Link]

- Google Patents. (n.d.). Cd40l compositions and methods for tunable regulation.

-

Synapse. (n.d.). CD40L small-molecule inhibitor(Arcus). Retrieved from [Link]

-

PubMed. (n.d.). Identification of residues on CD40 and its ligand which are critical for the receptor-ligand interaction. Retrieved from [Link]

-

PubMed Central. (n.d.). CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1485-72-9,N-BENZHYDRYL-BENZAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). Azo dyes and suramin-related small molecules are effective in inhibiting the CD40/CD154 protein-protein interaction.

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

- Google Patents. (n.d.). Therapeutic anti-CD40 ligand antibodies.

-

Fiveable. (n.d.). N-substituted Amides Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzamide,N-(diphenylmethyl)- | CAS#:1485-72-9. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

-

YouTube. (2018). 20.12 Synthesis and Reactions of Amides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-hydroxy- (CAS 495-18-1). Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AU2018271915A1 - Therapeutic anti-CD40 ligand antibodies - Google Patents [patents.google.com]

- 9. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 11. fiveable.me [fiveable.me]

- 13. Substituted amide synthesis by amidation [organic-chemistry.org]

- 14. Benzamide,N-(diphenylmethyl) | CAS#:1485-72-9 | Chemsrc [chemsrc.com]

- 15. scbt.com [scbt.com]

- 16. N-BENZHYDRYL-BENZAMIDE CAS#: 1485-72-9 [m.chemicalbook.com]

- 17. Cas 1485-72-9,N-BENZHYDRYL-BENZAMIDE | lookchem [lookchem.com]

- 18. scbt.com [scbt.com]

- 19. Novel peptide inhibitors targeting CD40 and CD40L interaction: A potential for atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of residues on CD40 and its ligand which are critical for the receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Different regulatory effects of CD40 ligand and B-cell activating factor on the function of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Differential downstream effects of CD40 ligation mediated by membrane or soluble CD40L and agonistic Ab: a study on purified human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CD40-CD40 ligand interactions stimulate B cell antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 29. researchgate.net [researchgate.net]

- 30. Modulation of the CD40–CD40 ligand interaction using human anti-CD40 single-chain antibody fragments obtained from the n-CoDeR phage display library - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 32. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 33. CD40L small-molecule inhibitor(Arcus) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

N-Benzhydrylbenzamide: A Technical Guide to a Small Molecule Modulator of the CD40-CD40L Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzhydrylbenzamide has emerged as a noteworthy small molecule with the potential to modulate the critical CD40-CD40L signaling pathway. This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and characterization to its biological activity as a CD40L mimetic. We delve into the mechanistic underpinnings of the CD40-CD40L interaction, explore the therapeutic rationale for its modulation, and present detailed experimental protocols for the synthesis and biological evaluation of this compound. This document is intended to serve as a valuable resource for researchers in immunology, medicinal chemistry, and drug discovery who are interested in the development of small molecule immunomodulators.

Introduction: The Significance of the CD40-CD40L Axis

The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily, and its ligand, CD40L (CD154), is a cornerstone of the adaptive immune response. This signaling axis is pivotal for the activation, proliferation, and differentiation of B lymphocytes, leading to antibody production and the formation of immunological memory.[1] Beyond B cells, the CD40-CD40L interaction governs the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, thereby orchestrating T cell-mediated immunity.[2]

Given its central role in immune regulation, dysregulation of the CD40-CD40L pathway is implicated in a range of pathologies, including autoimmune diseases, transplant rejection, and cancer. Consequently, the development of therapeutic agents that can either block or mimic the effects of this interaction has been a long-standing goal in drug discovery. While monoclonal antibodies targeting CD40 or CD40L have demonstrated clinical potential, they are associated with challenges such as immunogenicity and thromboembolic complications. This has spurred the search for small molecule modulators, like this compound, which may offer advantages in terms of oral bioavailability, cost of production, and potentially improved safety profiles.

This compound was computationally designed as a small molecule mimetic of the CD40L binding site.[3] This guide will provide an in-depth exploration of this compound, offering both the theoretical framework and practical methodologies for its study.

Synthesis and Physicochemical Characterization of this compound

The synthesis of this compound is a multi-step process that can be reliably performed in a standard organic chemistry laboratory. The most common route involves the Schotten-Baumann reaction between benzoyl chloride and 1,1-diphenylmethanamine.[3]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of N-Diphenylmethyl Phthalimide

-

Grind together 147 g of phthalimide and 76 g of finely powdered anhydrous potassium carbonate in a glass mortar.

-

Transfer the mixture to a round-bottomed flask and add 284.4 g of bromodiphenylmethane.

-

Heat the mixture in an oil bath at 190°C under a reflux condenser for 3 hours.

-

While the mixture is still hot, remove the excess bromodiphenylmethane by steam distillation. The product, N-diphenylmethyl phthalimide, will begin to crystallize.

-

Collect the crystalline product by filtration. The expected yield is approximately 72%, with a melting point of 107°C.[3]

Step 2: Synthesis of 1,1-Diphenylmethanamine (Gabriel Synthesis)

-

The N-diphenylmethyl phthalimide obtained from Step 1 is subjected to Gabriel synthesis to yield 1,1-diphenylmethanamine. This step involves the hydrazinolysis of the phthalimide group.

Step 3: Synthesis of this compound (Schotten-Baumann Reaction)

-

Suspend 1 mL of 1,1-diphenylmethanamine in 20 mL of 5% sodium hydroxide solution in a suitable flask.

-

Add 2 mL of benzoyl chloride portion-wise (0.5 mL at a time) with constant shaking. Cool the flask in water if the reaction becomes too exothermic.

-

Shake the mixture vigorously for 5-10 minutes, or until the odor of benzoyl chloride is no longer detectable. Ensure the reaction mixture remains alkaline.

-

The solid product, this compound, will precipitate. Collect the solid by filtration and wash with a small amount of cold water.

-

Purify the crude product by recrystallization. The expected yield of the final product is approximately 72%.[3]

Physicochemical Properties and Characterization Data

| Property | Value | Reference |

| Appearance | White, amorphous, odorless powder | [3] |

| Melting Point | 113°C | [3] |

| Molecular Formula | C20H17NO | |

| Molecular Weight | 287.36 g/mol |

Spectroscopic Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic peaks for the amide N-H stretch (around 3396 cm⁻¹), aromatic C-H stretching (around 3029 cm⁻¹), and the amide C=O stretch.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows signals corresponding to the amide proton (around 8.1 ppm) and the phenyl group protons (in the range of 7.2-7.7 ppm).[3]

-

¹³C NMR: The carbon NMR spectrum will show the characteristic carbonyl carbon of the amide group and the carbons of the aromatic rings.

-

Biological Activity and Mechanism of Action

This compound was designed to function as a small molecule mimetic of CD40L, thereby activating the CD40 receptor and triggering downstream signaling pathways.[3][4]

The CD40 Signaling Pathway

The binding of CD40L to CD40 on the surface of an antigen-presenting cell initiates a signaling cascade that is crucial for the cell's activation and function. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, which in turn activates several downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K pathways.[2] The activation of these pathways leads to the upregulation of co-stimulatory molecules, production of cytokines, and enhanced cell survival, all of which are critical for a robust immune response.

Caption: Simplified CD40 signaling pathway activated by CD40L or its mimetic, this compound.

Biological Effects of this compound

Studies have demonstrated that this compound can effectively mimic the biological functions of CD40L in vitro.

-

Activation of B Lymphocytes: this compound has been shown to induce the proliferation of B cells and promote immunoglobulin isotype switching from IgM to IgG, key functions of CD40L in humoral immunity.[3]

-

Maturation of Dendritic Cells: Treatment of dendritic cells with this compound has been observed to stimulate their maturation, a critical step for the initiation of T cell responses.[5] This suggests that the compound can enhance the antigen-presenting capacity of these cells.

Therapeutic Potential and Future Directions

The ability of this compound to act as a CD40L mimetic opens up several avenues for therapeutic development.

-

Vaccine Adjuvants: By enhancing the activation of B cells and dendritic cells, this compound could serve as a potent adjuvant in vaccines, boosting the immune response to co-administered antigens.

-

Immunodeficiency Disorders: In conditions characterized by defective CD40L signaling, such as X-linked hyper-IgM syndrome, this compound could potentially restore immune function.[3]

-

Cancer Immunotherapy: The activation of dendritic cells by this compound could be harnessed to improve anti-tumor immunity.

It is important to note that no pharmacokinetic or toxicology data for this compound have been published. Further research is required to evaluate its in vivo efficacy, safety, and drug-like properties before it can be considered for clinical development.

Experimental Protocols: Biological Evaluation

To assist researchers in the functional characterization of this compound and similar compounds, a representative protocol for a B cell proliferation assay is provided below.

B Cell Proliferation Assay

This assay measures the ability of a test compound to induce the proliferation of B lymphocytes, a hallmark of CD40L activity.

Materials:

-

Isolated primary B lymphocytes

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

Interleukin-4 (IL-4)

-

This compound (or other test compounds)

-

96-well U-bottomed cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Prepare a single-cell suspension of isolated B cells in complete RPMI-1640 medium.

-

Seed the B cells into a 96-well plate at a density of 2 x 10⁵ cells per well in a volume of 100 µL.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the compound dilutions to the respective wells. Include a positive control (e.g., recombinant CD40L) and a negative control (medium alone).

-

Add 50 µL of a solution containing IL-4 to all wells to provide a co-stimulatory signal.

-

Incubate the plate for 5 days in a humidified incubator at 37°C with 5% CO₂.

-

On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Caption: Workflow for the B cell proliferation assay to evaluate the activity of this compound.

Conclusion

This compound represents a promising starting point for the development of small molecule mimetics of CD40L. Its straightforward synthesis and demonstrated in vitro biological activity make it an attractive tool compound for studying the CD40-CD40L signaling pathway and a potential lead for the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including quantitative activity, in vivo efficacy, and safety. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this and other small molecule modulators of this critical immune checkpoint.

References

- Vemula, V., & Sivanandham, M. (2011). Synthesis and Characterization of this compound. Asian Journal of Chemistry, 23(5), 2165-2168.

- Sivagami, S., Yogalakshmi, M., & Sivanandham, M. (2012). Study on CD40L mimetic molecules on Dendritic cells. Journal of Chemical and Pharmaceutical Sciences, 1(1), 15-19.